molecular formula C17H13N3OS2 B2816512 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 872630-03-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2816512
CAS RN: 872630-03-0
M. Wt: 339.43
InChI Key: SFKKGRTXEKJEIW-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” is a compound that belongs to a class of molecules known as thiazole derivatives . These compounds are of interest due to their potential antibacterial and antioxidant properties .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction generates carbothioamides, which then react with hydrazonyl chlorides in ethanol with triethylamine at reflux to produce 1,3-thiazole derivatives . In a different approach, the 1,3-thiazole derivatives can be produced by reacting the carbothioamides with chloroacetone .


Molecular Structure Analysis

The molecular structure of “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” would be similar to other thiazole derivatives, containing an imidazole and furan scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these thiazole derivatives include the reaction of carbothioamides with hydrazonyl chlorides to produce 1,3-thiazole derivatives . Additionally, the carbothioamides can react with chloroacetone to produce these derivatives .

Scientific Research Applications

Anticancer Properties

Compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide, have been researched for their potential as anticancer agents. For example, a study synthesized novel compounds related to this scaffold and tested their cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. The results indicated potential inhibitory effects against these cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ding et al., 2012).

Antitumor Activities

Another significant application is in the synthesis and biological evaluation of derivatives as antitumor agents. For instance, derivatives of the N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide structure have been synthesized and demonstrated notable antitumor activities against various human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial and Antifungal Activities

These compounds have also been explored for their antimicrobial and antifungal properties. Research shows that certain derivatives exhibit promising antimicrobial activities, which can be significant in developing new treatments for bacterial and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).

Optoelectronic Properties

Beyond biomedical applications, these compounds have shown promise in optoelectronics. Studies on thiazole-based polythiophenes, which are structurally related, have revealed interesting optoelectronic properties, potentially useful in the development of new materials for electronic applications (Camurlu & Guven, 2015).

Future Directions

The future directions for research on “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide” and similar compounds could involve further exploration of their antibacterial and antioxidant properties . Additionally, more research could be done to better understand their mechanism of action and potential applications in tackling antimicrobial resistance .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKGRTXEKJEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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